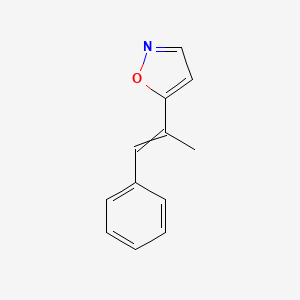
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Übersicht
Beschreibung
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole is a chemical compound with the molecular formula C12H11NO . It is also known by other synonyms such as 5-(1-methyl-2-phenyl-vinyl)-isoxazole and 5-(1-methyl-2-phenylethenyl)Isoxazole .
Molecular Structure Analysis
The molecular structure of 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole consists of a five-membered heterocyclic oxazole group attached to a phenylprop-1-en-2-yl group . The exact structure can be confirmed using IR, 1H-NMR, 13C-NMR and LC/MS data .Physical And Chemical Properties Analysis
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole has a molecular weight of 185.22 . Other physical and chemical properties such as density, boiling point, and melting point are not directly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
General Synthesis Methodologies : A general route for the synthesis of 2,5-disubstituted-1,3-oxazoles, including the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole and reactivity with electrophiles, provides access to cross-coupling reactions. This method is crucial for the preparation of various oxazole derivatives (Williams & Fu, 2010).
Reactivity and Electrophilic Substitution : The study of the acylation of 5-phenyl-2-(fur-2-yl)oxazole, which examines its ability to undergo acetylation and formylation, provides insights into the electrophilic substitution reactions at specific positions on the oxazole ring (Patsenker et al., 1997).
Synthesis from Acrylic Acids : A method involving bis(trimethylsilyl)acetylene and acrylic acid derivatives for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles highlights another approach to creating functionalizable oxazole compounds (Pankova et al., 2015).
Biological Evaluations
Anticancer Activity : Oxazole derivatives have been investigated for their anticancer properties. For instance, specific oxazole compounds showed strong inhibitory activities against human prostate cancer and epidermoid carcinoma cancer cell lines, demonstrating the potential of oxazole derivatives in cancer therapy (Liu et al., 2009).
Anti-Inflammatory and 5-Lipoxygenase Inhibition : N-aryl-5-aryloxazol-2-amine derivatives were synthesized and evaluated as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammatory diseases. These studies indicate that oxazole derivatives could be useful in treating chronic inflammatory disorders (Suh et al., 2015).
Neuropharmacological Properties : New isoxazoline derivatives of oxazole were synthesized and evaluated for antidepressant and anti-anxiety properties. This research contributes to understanding the potential of oxazole derivatives in treating mental health disorders (Kumar, 2013).
Antibacterial Activity : The antibacterial properties of oxazole derivatives have also been explored. Some compounds, such as those in the oxazole phenoxy hydroxyurea class, have shown selective inhibitory activities against various bacteria, suggesting their potential use in antimicrobial therapies (Malamas et al., 1996).
Antitrypanosomal Activity : Certain 2,5-diphenyloxazole derivatives have demonstrated trypanocidal activity, indicating their potential as treatments for African trypanosomosis in animals (Banzragchgarav et al., 2016).
Eigenschaften
IUPAC Name |
5-(1-phenylprop-1-en-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVNCPFOFZTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287723 | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70700455 | |
CAS RN |
95843-19-9 | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95843-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




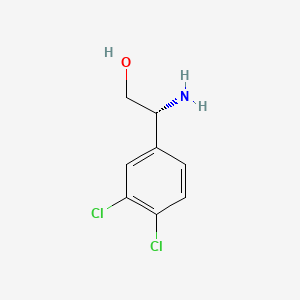
![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
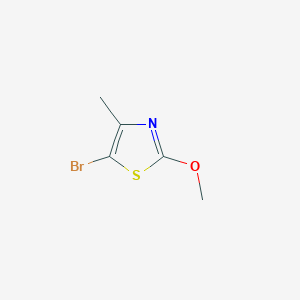
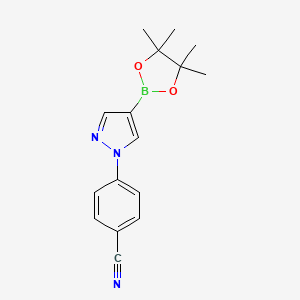
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
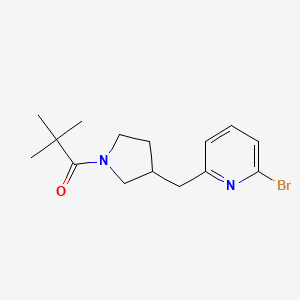
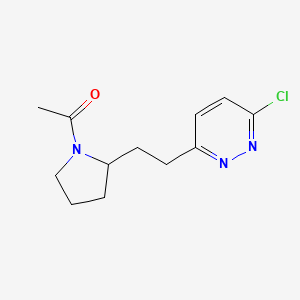
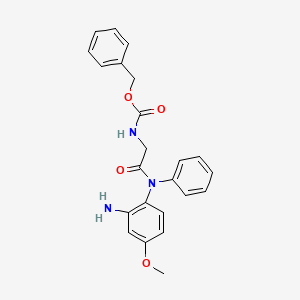

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)